Lipophilicity (XLogP) Enhancement via 1-(2,2,2-Trifluoroethyl) Substitution vs. 1-Ethyl Analog
The 1-(2,2,2-trifluoroethyl) group in the target compound imparts a significant lipophilicity advantage over the non-fluorinated 1-ethyl analog 4-amino-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide (CAS 1005651-45-5). PubChem computed XLogP3-AA for the 1-ethyl comparator is 1.6 [1]. Based on the established ΔLogP contribution of a CF₃ group (approximately +1.0 to +1.5 log units when replacing CH₃ in heterocyclic systems), the target compound is estimated to have an XLogP of ~2.8–3.1, representing an increase of ≥1.2 log units [2]. This enhanced lipophilicity correlates with improved membrane permeability and is a critical parameter for central nervous system (CNS) and intracellular target engagement.
| Evidence Dimension | Lipophilicity (XLogP / estimated LogP) |
|---|---|
| Target Compound Data | Estimated XLogP ≈ 2.8–3.1 (based on CF₃ contribution) |
| Comparator Or Baseline | 4-Amino-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide (CAS 1005651-45-5); XLogP3-AA = 1.6 |
| Quantified Difference | ΔXLogP ≈ +1.2 to +1.5 log units |
| Conditions | Computed XLogP3-AA (PubChem) for comparator; CF₃ group contribution estimate from medicinal chemistry literature |
Why This Matters
Higher lipophilicity directly translates to improved passive membrane permeability, a critical selection criterion for lead compounds intended for intracellular or CNS targets.
- [1] PubChem. 4-amino-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide (CID 17024561). Computed Properties: XLogP3-AA = 1.6. View Source
- [2] Böhm, H.-J.; et al. Fluorine in Medicinal Chemistry. ChemBioChem 2004, 5, 637–643. (General reference for CF₃ lipophilicity contribution). View Source
